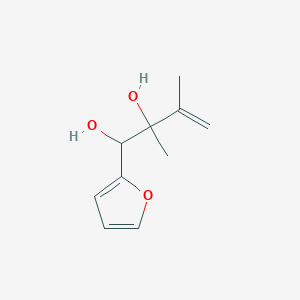
1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol, commonly known as Furfuryl alcohol (FFA), is a colorless liquid with a unique odor. It is widely used in various industries, including food, pharmaceuticals, and polymers, due to its excellent properties, such as solubility, reactivity, and stability. FFA is mainly produced from furfural, which is obtained from agricultural wastes, such as corn cobs, rice husks, and sugarcane bagasse.
Mécanisme D'action
1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol has a unique mechanism of action, which involves the formation of adducts with various biomolecules, such as proteins, DNA, and RNA. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol can also undergo oxidation and reduction reactions, leading to the formation of reactive oxygen species and free radicals. These reactive species can cause oxidative damage to biomolecules, leading to various diseases, such as cancer, cardiovascular diseases, and neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol has various biochemical and physiological effects, which are dependent on its concentration and exposure time. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol can cause DNA damage, leading to mutations and chromosomal aberrations. It can also cause protein damage, leading to the formation of protein adducts and inhibition of enzyme activity. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol can affect the metabolism of various organs, such as the liver and kidneys, leading to organ damage and dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol has several advantages and limitations for lab experiments. One of the advantages is its high solubility in water and organic solvents, which makes it easy to handle and use in various experiments. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol is also readily available and inexpensive, which makes it an ideal starting material for various experiments. However, 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol has several limitations, such as its potential toxicity and reactivity with various biomolecules, which can affect the accuracy and reliability of the results.
Orientations Futures
1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol has several future directions for scientific research. One of the future directions is the development of novel synthetic routes for the production of 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol from renewable resources, such as lignocellulosic biomass and waste materials. Another future direction is the investigation of the potential health benefits of 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol, such as its antioxidant and anti-inflammatory properties. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol can also be used as a probe to study the mechanisms of oxidative stress and DNA damage in various diseases, such as cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol involves the reduction of furfural using hydrogen gas and a catalyst, such as Raney nickel or palladium on charcoal. The reaction takes place at high pressure and temperature, and the yield of 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol depends on the reaction conditions, such as the concentration of furfural, the amount of catalyst, and the reaction time. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol can also be produced by the acid-catalyzed hydration of furfuryl alcohol.
Applications De Recherche Scientifique
1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol has been extensively studied for its various applications in scientific research. It is used as a solvent in the synthesis of various organic compounds, such as resins, adhesives, and coatings. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol is also used as a starting material for the production of furan resins, which have excellent mechanical and thermal properties. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol is used as a flavoring agent in the food industry due to its unique odor and taste. It is also used as a preservative and antioxidant in food products.
Propriétés
Numéro CAS |
19757-51-8 |
|---|---|
Nom du produit |
1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol |
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
1-(furan-2-yl)-2,3-dimethylbut-3-ene-1,2-diol |
InChI |
InChI=1S/C10H14O3/c1-7(2)10(3,12)9(11)8-5-4-6-13-8/h4-6,9,11-12H,1H2,2-3H3 |
Clé InChI |
CDESINQQIIYVLV-UHFFFAOYSA-N |
SMILES |
CC(=C)C(C)(C(C1=CC=CO1)O)O |
SMILES canonique |
CC(=C)C(C)(C(C1=CC=CO1)O)O |
Synonymes |
1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



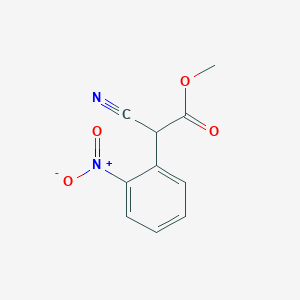
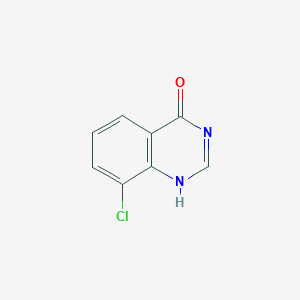
![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B19580.png)
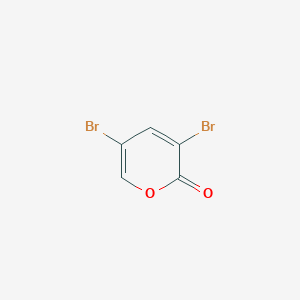
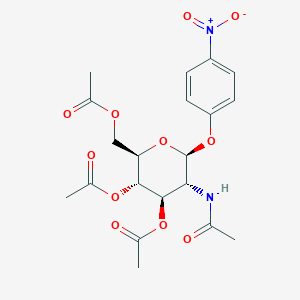
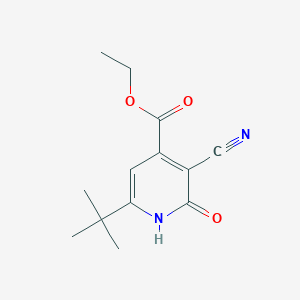
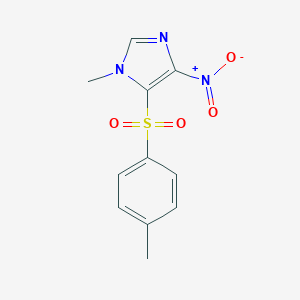
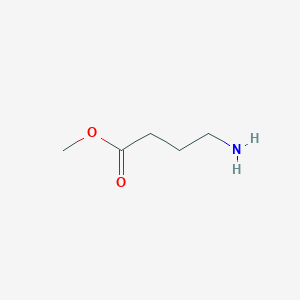
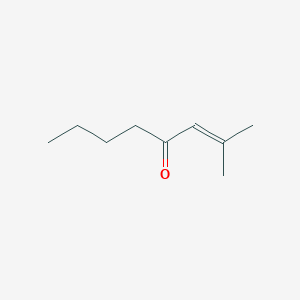
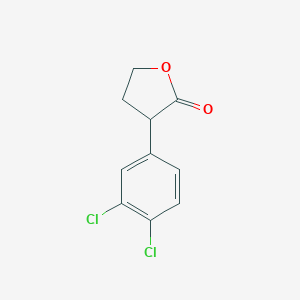
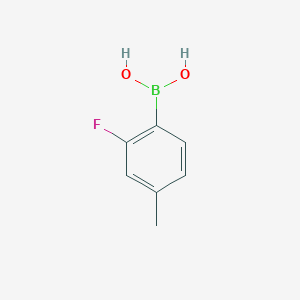
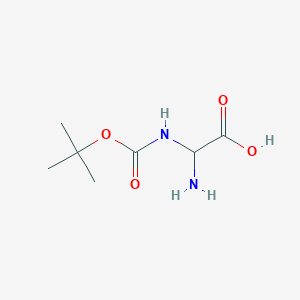
![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)
![Sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B19601.png)